REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[O:11][CH3:12].C1C=C(O[C:21](OC2N=CC=CC=2)=[S:22])N=CC=1>ClCCl>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([N:10]=[C:21]=[S:22])[CH:7]=[CH:6][C:5]=1[O:11][CH3:12]
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Name
|
|
Quantity
|
7.7 g
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Type
|
reactant
|
Smiles
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COC(C1=C(C=CC(=C1)N)OC)=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
concentrate in vacuo
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Type
|
CUSTOM
|
Details
|
purify the residue by flash chromatography (silica gel, 5.5×17.8 cm)
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Type
|
WASH
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Details
|
eluting with dichloromethane
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)N=C=S)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |